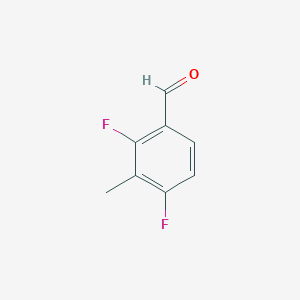

2,4-Difluoro-3-methylbenzaldehyde

Overview

Description

Molecular Structure Analysis

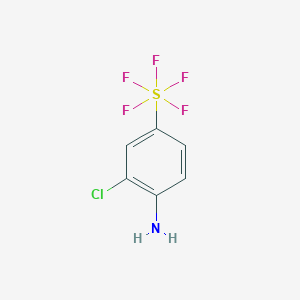

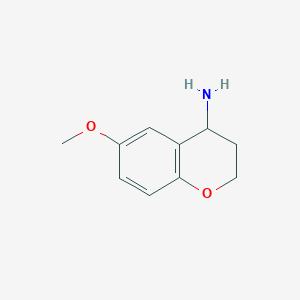

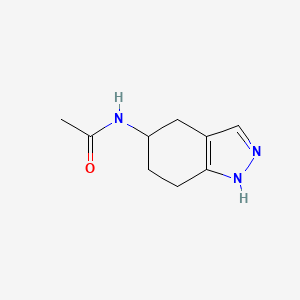

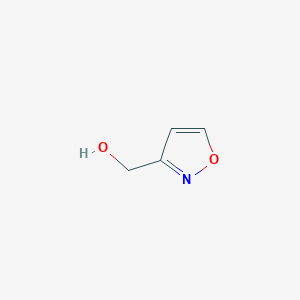

The molecular structure of 2,4-Difluoro-3-methylbenzaldehyde is represented by the InChI code1S/C8H6F2O/c1-5-7(9)3-2-6(4-11)8(5)10/h2-4H,1H3 . This indicates that the molecule consists of 8 carbon atoms, 6 hydrogen atoms, 2 fluorine atoms, and 1 oxygen atom . Physical And Chemical Properties Analysis

This compound has a molecular weight of 156.13 . It has a density of 1.2±0.1 g/cm3 and a boiling point of 198.3±35.0 °C at 760 mmHg . The compound is a colorless to pale-yellow to yellow-brown liquid .Scientific Research Applications

Spectroscopic Studies

Research involving 2,4-Difluoro-3-methylbenzaldehyde has been directed towards understanding its spectroscopic properties. A notable study by Itoh et al. (2011) investigated four structural isomers of difluorobenzaldehydes, including this compound, using matrix-isolation infrared spectroscopy. This study revealed photo-induced rotational isomerism upon UV irradiation, identifying anti and syn rotamers and evaluating their energy differences. Such insights are crucial for understanding the photophysical behavior of these molecules, which could impact their application in material sciences and photochemistry (Itoh et al., 2011).

Catalytic Applications

Another aspect of research on this compound focuses on its role in catalysis. Wu et al. (2016) explored the use of water-soluble 2N2O–Cu(II) complexes for the catalytic oxidation of benzylic alcohols to aldehydes, including derivatives of this compound. Their findings demonstrate the efficiency of this system in water, highlighting a sustainable approach to the synthesis of valuable aldehyde compounds, which can be essential in various chemical manufacturing processes (Wu et al., 2016).

Material Science

The role of this compound extends into material science, particularly in the synthesis of polymers with specific properties. Li et al. (2016) used monoaldehyde compounds, including this compound, to react with melamine, yielding hyper-cross-linked microporous polyaminal networks. These networks showed increased BET specific surface areas and CO2 adsorption capabilities, indicating potential applications in gas storage and separation technologies (Li et al., 2016).

Safety and Hazards

2,4-Difluoro-3-methylbenzaldehyde is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves .

properties

IUPAC Name |

2,4-difluoro-3-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O/c1-5-7(9)3-2-6(4-11)8(5)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPOSIFXAXWZQED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1F)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90478299 | |

| Record name | 2,4-DIFLUORO-3-METHYLBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90478299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

847502-88-9 | |

| Record name | 2,4-DIFLUORO-3-METHYLBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90478299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 847502-88-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.